2-Fluoro-5-(trifluoromethyl)cinnamic acid
Overview
Description
2-Fluoro-5-(trifluoromethyl)cinnamic acid: is an organic compound with the molecular formula C10H6F4O2 and a molecular weight of 234.15 g/mol . It belongs to the class of cinnamic acids, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to the aromatic ring, which imparts unique chemical properties.
Mechanism of Action
Mode of Action
It is known that cinnamic acid derivatives can have significant biological activity .
Biochemical Pathways
Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine . .
Action Environment
The action of 2-Fluoro-5-(trifluoromethyl)cinnamic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at ambient temperature .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-(trifluoromethyl)cinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to competitive inhibition. This interaction can alter the enzyme’s conformation and reduce its catalytic efficiency .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, this compound can interfere with cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can bind to the active site of enzymes, resulting in competitive inhibition and a subsequent decrease in enzyme activity. This binding interaction can also induce conformational changes in the enzyme, affecting its overall function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness in biochemical assays. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced activity. In vivo studies have also demonstrated that the long-term effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. For example, this compound can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, this compound can affect the levels of metabolites such as pyruvate and lactate, further influencing cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound can affect its overall activity and function, with higher concentrations in specific regions leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(trifluoromethyl)cinnamic acid typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-fluoro-5-(trifluoromethyl)phenylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)cinnamic acid
- 3-Fluoro-5-(trifluoromethyl)cinnamic acid
- 2-Fluoro-3-(trifluoromethyl)cinnamic acid
Comparison: 2-Fluoro-5-(trifluoromethyl)cinnamic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the aromatic ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, leading to distinct biological effects .
Properties
IUPAC Name |
(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPRFUNTWIUZEA-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420680 | |
Record name | 2-Fluoro-5-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247113-91-3 | |
Record name | 2-Fluoro-5-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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